O-Cyclodesulfurization to 2-Phenylamino-2-oxazolines
Under TsCl/NaOH conditions, N-(2-hydroxyethyl)-N'-phenylthiourea undergoes exclusive O-cyclodesulfurization to yield 2-phenylamino-2-oxazoline derivatives [1]. In contrast, N-phenylthiourea (CAS 103-85-5) and N-ethyl-N'-phenylthiourea (CAS 2741-06-2) lack the internal hydroxyl nucleophile required for this pathway and cannot participate in analogous cyclodesulfurization to oxazolines . The reaction of the target compound proceeds with very good yields via regiocontrolled O-alkylation, a reactivity profile absent in non-hydroxylated phenylthiourea analogs [2].
| Evidence Dimension | Cyclodesulfurization Reactivity (O- vs. S-cyclization) |
|---|---|
| Target Compound Data | O-cyclodesulfurization to 2-phenylamino-2-oxazolines; exclusive regiocontrolled O-alkylation |
| Comparator Or Baseline | N-phenylthiourea (103-85-5); N-ethyl-N'-phenylthiourea (2741-06-2) |
| Quantified Difference | Hydroxyl group present vs. absent; O-cyclization possible vs. impossible |
| Conditions | TsCl (1.1 equiv.), NaOH, THF; one-pot reaction |
Why This Matters
This reactivity enables access to 2-amino-2-oxazolines, a class of biologically active heterocycles with reported adrenoceptor and imidazoline receptor agonist activity, which cannot be synthesized from non-hydroxylated thiourea analogs.
- [1] Kim, T. H., Lee, G. J., & Cha, M. H. (2001). A mild cyclodesulfurization of N-(2-hydroxyethyl)-N′-phenylthioureas to 2-phenylamino-2-oxazolines using TsCl/NaOH. Tetrahedron, 57(33), 7137-7141. doi:10.1016/S0040-4020(01)00682-2 View Source
- [2] Lee, G. J., Kim, J. N., & Kim, T. H. (2002). Investigation of the Cyclization of N-(2-Hydroxyethyl)-N'-phenylthioureas: Mitsunobu Conditions vs TsCl/NaOH System. Bulletin of the Korean Chemical Society, 23(1), 6-20. View Source
